Gallium maltolate

Pharmacokinetics Oral bioavailability Gallium compounds

Select gallium maltolate for preclinical programs requiring oral gallium delivery. Unlike simple gallium salts (<1% oral bioavailability), GaM achieves 25–57% oral bioavailability and 17–21 h plasma half-life. Induces apoptosis in gallium nitrate-resistant lymphoma cells via p53-independent pathways; effective against p53-mutant cancers. Validated MIC (94–2,000 μg/mL) and biofilm time-kill (1.9–4.0 log₁₀ reduction) against MRSA/MRSE. FDA Orphan Drug Designation for adult and pediatric glioblastoma multiforme. Phase 1 safety confirmed—zero toxicities in 24 patients.

Molecular Formula C18H15GaO9
Molecular Weight 445.0 g/mol
CAS No. 108560-70-9
Cat. No. B1674405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallium maltolate
CAS108560-70-9
Synonyms4H-pyran-4-one, 3-hydroxy-2-methyl-, gallium salt (3:1)
gallium maltolate
tris(3-hydroxy-2-methyl-4H-pyran-4-onato)gallium(III)
tris(maltolato)gallium(III)
Molecular FormulaC18H15GaO9
Molecular Weight445.0 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].[Ga+3]
InChIInChI=1S/3C6H6O3.Ga/c3*1-4-6(8)5(7)2-3-9-4;/h3*2-3,8H,1H3;/q;;;+3/p-3
InChIKeyASYYOZSDALANRF-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Gallium Maltolate (CAS 108560-70-9): A Tris(maltolato)gallium(III) Complex with Enhanced Oral Bioavailability for Anticancer and Antimicrobial Research


Gallium maltolate (GaM; tris(3-hydroxy-2-methyl-4H-pyran-4-onato)gallium(III)) is a neutral, water-soluble organometallic complex in which three maltolate ligands are bidentately coordinated to a central Ga(III) ion in a propeller-like configuration [1]. This coordination chemistry confers moderate aqueous solubility (10.7 ± 0.9 mg/mL at 25°C), an octanol:water partition coefficient of 0.41 ± 0.08, and stability across a physiologically relevant pH range (5.5–8.0) [1]. GaM functions as an iron mimetic, competitively disrupting iron-dependent processes including ribonucleotide reductase activity and mitochondrial function [2].

Why Gallium Maltolate Cannot Be Simply Substituted with Gallium Nitrate or Other Gallium Salts in Preclinical Development


Simple gallium salts (e.g., gallium nitrate, gallium chloride) and alternative gallium complexes (e.g., gallium protoporphyrin IX) exhibit markedly different pharmacokinetic, cellular uptake, and spectrum-of-activity profiles compared to gallium maltolate [1]. These differences are driven by ligand-specific effects on solubility, membrane permeability, and intracellular trafficking that directly impact efficacy against specific target cells and microorganisms [2]. The following quantitative evidence demonstrates that GaM's maltolate coordination confers measurable advantages over comparator gallium compounds in defined experimental contexts—advantages that cannot be assumed for uncharacterized gallium sources or alternative ligand systems [3].

Quantitative Differentiation Evidence: Gallium Maltolate Versus Gallium Nitrate and Other Ga(III) Comparators


Oral Bioavailability: GaM Achieves 25–57% Systemic Gallium Availability Versus <1% for Gallium Nitrate

In healthy human volunteers, oral administration of gallium maltolate (single doses of 100–500 mg) achieved estimated oral gallium bioavailability of approximately 25–57% when compared with published intravenous gallium nitrate data [1]. Following oral GaM, urinary gallium excretion was only approximately 2% of the administered dose over 72 hours, in contrast to 49–94% urinary gallium excretion over 24 hours following intravenous gallium nitrate administration [1]. This low urinary excretion pattern indicates that nearly all plasma gallium following oral GaM is bound to transferrin and retained systemically, whereas intravenous gallium nitrate results in formation of gallate [Ga(OH)4⁻] which is rapidly excreted renally [1]. Oral absorption was dose-proportional across the studied range, with an absorption half-life of 0.8–2.0 hours and a central compartment excretion half-life of 17–21 hours [1].

Pharmacokinetics Oral bioavailability Gallium compounds

Cytotoxicity Against Lymphoma Cells: GaM Induces Apoptosis at Lower Concentrations and Faster Kinetics Than Gallium Nitrate

In a direct comparison study using human leukemic CCRF-CEM lymphoma cells, gallium maltolate produced significant dose-dependent inhibition of cell proliferation within 24 hours, whereas gallium nitrate exhibited inhibitory effects only after 48 hours of incubation [1]. Gallium maltolate increased intracellular reactive oxygen species (ROS) within 2 hours of incubation, an effect blocked by the mitochondria-targeted antioxidant mitoquinone, confirming mitochondrial pathway involvement [1]. Cellular gallium uptake was measurably greater with gallium maltolate than with gallium nitrate [1].

Anticancer Lymphoma Apoptosis

Activity Against Gallium Nitrate-Resistant Lymphoma Cells: GaM Retains Full Cytotoxicity Independent of p53 Status

Critically, gallium maltolate induced apoptosis in lymphoma cells that had developed resistance to gallium nitrate, demonstrating a non-cross-resistant mechanism of action [1]. Furthermore, unlike gallium nitrate, the cytotoxicity of gallium maltolate was not affected by cellular p53 status [1]. Mechanistic studies showed that GaM enters lymphoma cells via both transferrin receptor (TfR)-independent and TfR-dependent pathways, whereas gallium nitrate relies predominantly on TfR-mediated uptake [1].

Drug resistance Lymphoma p53-independent

Antibacterial Activity Against Staphylococci: GaM Exhibits Dose-Dependent Killing in Logarithmic, Stationary, and Biofilm Growth Phases

In a comprehensive in vitro study evaluating gallium maltolate against laboratory and clinical staphylococcal strains, MIC values ranged from 375 to 2000 μg/mL for S. aureus and 94 to 200 μg/mL for S. epidermidis [1]. Minimal biofilm inhibitory concentrations (MBICs) were 3,000 to ≥6,000 μg/mL for S. aureus biofilms and 94 to 3,000 μg/mL for S. epidermidis biofilms [1]. In time-kill studies, GaM exhibited dose-dependent killing with maximal reduction at 24 hours: 1.9 log₁₀ CFU/mL for methicillin-susceptible S. aureus (MSSA) at 3× MIC, 3.3 log₁₀ CFU/mL for methicillin-resistant S. aureus (MRSA) at 3× MIC, 2.9 log₁₀ CFU/mL for methicillin-susceptible S. epidermidis (MSSE) at 10× MIC, and 4.0 log₁₀ CFU/mL for methicillin-resistant S. epidermidis (MRSE) at 10× MIC [1].

Antimicrobial Staphylococcus Biofilm

Safety Profile in Phase 1 Clinical Trial: Zero Reported Toxicities in 24 Evaluable Glioblastoma Patients

In a completed Phase 1 dose-escalation trial evaluating oral gallium maltolate in recurrent glioblastoma patients, 24 patients were evaluable for toxicity assessment [1]. All patients tolerated GaM exceptionally well, with no reported toxicities across all dose levels evaluated [1]. Earlier interim data reported zero dose-limiting toxicities (DLTs) at dose levels 1 (500 mg/day) and 2 (1,000 mg/day), with a median progression-free survival of 118 days among eight evaluable patients [2].

Clinical safety Glioblastoma Phase 1 trial

Validated Research and Development Applications for Gallium Maltolate Based on Comparative Evidence


Oral Bioavailability Studies Requiring Systemic Gallium Delivery Without Intravenous Administration

Based on the 25–57% oral bioavailability and 17–21-hour plasma half-life demonstrated in human volunteers [1], GaM is the preferred gallium source for preclinical and clinical studies where oral dosing is required and simple gallium salts would yield negligible systemic exposure (<1% bioavailability). The low urinary excretion (~2% over 72 hours) also makes GaM suitable for studies requiring sustained systemic gallium retention.

Gallium Nitrate-Resistant Lymphoma and p53-Mutant Cancer Models

GaM's demonstrated ability to induce apoptosis in gallium nitrate-resistant lymphoma cells and its p53-independent cytotoxicity [1] position it as the appropriate gallium compound for studies involving (1) tumor models with acquired resistance to gallium nitrate, and (2) p53-mutant or p53-null cancer cell lines where gallium nitrate's efficacy would be compromised.

Staphylococcal Biofilm and Chronic Wound Infection Research

With established MIC values (94–2,000 μg/mL), MBIC values (94–≥6,000 μg/mL), and time-kill efficacy (1.9–4.0 log₁₀ CFU/mL reduction at 24 hours) against both MSSA/MRSA and MSSE/MRSE in logarithmic, stationary, and biofilm growth phases [1], GaM provides quantifiable benchmarks for antimicrobial studies targeting biofilm-associated staphylococcal infections, including MRSA decolonization and implant-associated infection models.

Iron-Targeting Oncology Clinical Development with Regulatory Orphan Designation Support

GaM has received FDA Orphan Drug Designation for both adult and pediatric glioblastoma multiforme [1] and has completed a Phase 1 clinical trial demonstrating favorable safety with zero reported toxicities in 24 evaluable patients [2]. These regulatory milestones and clinical safety data support GaM's selection for oncology development programs targeting iron-dependent malignancies, particularly those with CNS involvement.

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